4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide
Description
4-({[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide is a pyridazinone derivative characterized by a central 6-oxopyridazin-1(6H)-yl scaffold substituted with a 3-methoxyphenyl group at position 3. Pyridazinone derivatives are widely studied for their biological activities, including enzyme inhibition (e.g., acetylcholinesterase) and anti-inflammatory properties .
Synthesis of such compounds typically involves nucleophilic substitution or coupling reactions. For example, benzyl bromide derivatives can react with pyridazinone precursors in the presence of bases like potassium carbonate, as seen in related syntheses .
Properties
Molecular Formula |
C20H18N4O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H18N4O4/c1-28-16-4-2-3-14(11-16)17-9-10-19(26)24(23-17)12-18(25)22-15-7-5-13(6-8-15)20(21)27/h2-11H,12H2,1H3,(H2,21,27)(H,22,25) |
InChI Key |
XWIHUJIQDZVNAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, using methoxybenzene and an acyl chloride.
Acetylation: The acetyl group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of the Benzamide Moiety: The final step involves the coupling of the acetylated pyridazinone intermediate with 4-aminobenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyridazinone ring and the benzamide moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkyl-substituted derivatives.
Scientific Research Applications
4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenase (COX) enzymes in inflammation.
Binding to Receptors: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Key Observations:
However, bulkier groups like 4-benzylpiperidinyl (in ) may improve target binding via hydrophobic interactions. Heterocyclic substituents (e.g., pyrazole in ) may alter metabolic stability or hydrogen-bonding capacity compared to aryl or piperazinyl groups.
Antipyrine hybrids (e.g., ) highlight the role of hybrid structures in diversifying bioactivity.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for analogs, such as coupling 3-(3-methoxyphenyl)-6-oxopyridazine with chloroacetylbenzamide under basic conditions .
Research Findings and Limitations
While direct data on the target compound are sparse, studies on analogs reveal critical trends:
Biological Activity
4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide is a synthetic organic compound that has attracted attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Chemical Formula : C23H25N3O5
- Molecular Weight : 423.46 g/mol
- IUPAC Name : 4-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetylamino)benzamide
The structure of this compound features a pyridazine ring, which is significant for its biological activity. The methoxy group enhances lipophilicity, influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Similar compounds have been shown to inhibit NADPH oxidase activity, which prevents the production of reactive oxygen species (ROS) in human neutrophils. This inhibition is crucial for reducing oxidative stress in various pathological conditions.
In Vitro Studies
Recent studies have indicated that 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide exhibits significant biological activities:
- Osteoclast Differentiation : The compound inhibits the differentiation of osteoclasts, which are critical cells in bone resorption. This mechanism appears to involve modulation of CD47 expression and cathepsin K activity rather than direct interference with RANKL signaling pathways.
Pharmacological Applications
Preliminary research suggests potential applications in:
- Bone Metabolism Regulation : The ability to inhibit osteoclast differentiation positions this compound as a candidate for treating osteoporosis and other bone-related disorders.
- Antioxidant Properties : By inhibiting NADPH oxidase, it may reduce oxidative stress, potentially benefiting conditions associated with inflammation and cellular damage.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Osteoclast Differentiation | Inhibition observed; modulation of CD47 and cathepsin K | |
| NADPH Oxidase Inhibition | Prevents ROS production | |
| Antioxidant Effects | Potential reduction of oxidative stress |
Case Studies
A notable study explored the effects of this compound on osteoclast differentiation in vitro. The results demonstrated a significant decrease in osteoclast formation when treated with varying concentrations of the compound, highlighting its potential therapeutic role in bone health management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
